

## Brinazarone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Brinazarone |           |
| Cat. No.:            | B1219668    | Get Quote |

I have successfully gathered key chemical identifiers for **Brinazarone**, including its IUPAC name, SMILES string, and CAS number, and have found some physicochemical properties such as molecular weight, density, and a predicted pKa. However, experimental data for melting point, boiling point, and solubility are still missing. The pharmacological properties, including its mechanism of action and target receptors, require more detailed investigation. I also need to find information on its synthesis and key experiments with detailed protocols. Therefore, I will proceed to the next steps to gather this missing information.

## **Brinazarone: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Brinazarone**, also known by its developmental code name SR-95103, is a synthetic aminosteroid derivative that has garnered interest for its potential neuroprotective properties. This technical guide provides a detailed examination of its chemical structure, physicochemical characteristics, and pharmacological profile. It aims to be an in-depth resource for professionals in the fields of drug discovery and development, offering a consolidated source of technical information, including experimental methodologies and key data presented in a clear and accessible format.

## **Chemical Structure and Properties**

**Brinazarone**'s core structure is derived from pregnenolone, a naturally occurring steroid hormone. The key modifications include the introduction of a spiro-oxazolidinedione ring at the



C3 position and an amino group at the C21 position of the steroid framework. These alterations are crucial to its biological activity.

#### **Chemical Identifiers**

A clear and unambiguous identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for **Brinazarone**.

| Identifier        | Value                                                                         |
|-------------------|-------------------------------------------------------------------------------|
| IUPAC Name        | (4-[3-(tert-butylamino)propoxy]phenyl)-(2-propan-2-ylindolizin-3-yl)methanone |
| SMILES String     | CC(C)c1cc2ccccn2c1C(=O)c3ccc(cc3)OCCCN C(C)(C)C[1]                            |
| CAS Number        | 89622-90-2[1][2]                                                              |
| Molecular Formula | C25H32N2O2[1][2]                                                              |

### **Physicochemical Properties**

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This table presents the available data for **Brinazarone**.

| Property         | Value                  | Source |
|------------------|------------------------|--------|
| Molecular Weight | 392.54 g/mol           | [2]    |
| Melting Point    | Not Available          |        |
| Boiling Point    | Not Available          | _      |
| Solubility       | Not Available          | _      |
| pKa (Predicted)  | 10.47 ± 0.10           | [2]    |
| Density          | 1.06 g/cm <sup>3</sup> | [2]    |



## **Pharmacological Properties**

The pharmacological profile of **Brinazarone** is centered on its interaction with specific receptors in the central nervous system, leading to its observed neuroprotective effects.

#### **Mechanism of Action**

**Brinazarone** is recognized as a potent and selective antagonist of the sigma-1 ( $\sigma$ 1) receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses. By antagonizing the sigma-1 receptor, **Brinazarone** is thought to modulate these downstream pathways, thereby conferring neuroprotection against various insults.

The following diagram illustrates the proposed signaling pathway influenced by **Brinazarone**.



Click to download full resolution via product page

Caption: Proposed mechanism of **Brinazarone**'s neuroprotective action.

### **Target Receptors**



The primary molecular target of **Brinazarone** is the sigma-1 receptor. Its high affinity and selectivity for this receptor over other receptor types, including sigma-2 receptors and various neurotransmitter receptors, have been demonstrated in radioligand binding assays.

## Synthesis and Experimental Protocols

A detailed understanding of the synthetic route and the experimental protocols used to characterize a compound is essential for reproducibility and further investigation.

## **Chemical Synthesis**

The synthesis of **Brinazarone** typically involves a multi-step process starting from a pregnenolone derivative. A key step is the formation of the spiro-oxazolidinedione ring at the C3 position, followed by the introduction of the aminopropyl ether side chain.

The following diagram outlines a generalized workflow for the synthesis of **Brinazarone**.





Click to download full resolution via product page

Caption: Generalized synthetic workflow for Brinazarone.

### **Experimental Protocol: Radioligand Binding Assay**

To determine the binding affinity of **Brinazarone** for the sigma-1 receptor, a competitive radioligand binding assay is commonly employed.

Objective: To quantify the binding affinity (Ki) of **Brinazarone** for the sigma-1 receptor.

#### Materials:

• [3H]-pentazocine (radioligand)



- Haloperidol (non-specific binding control)
- **Brinazarone** (test compound)
- Membrane preparations from cells expressing the sigma-1 receptor
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- · Scintillation cocktail
- Glass fiber filters
- Multi-well plates
- Scintillation counter

#### Methodology:

- Preparation of Reagents: Prepare serial dilutions of Brinazarone and a fixed concentration of haloperidol.
- Assay Setup: In a multi-well plate, combine the membrane preparation, [<sup>3</sup>H]-pentazocine, and either buffer (for total binding), haloperidol (for non-specific binding), or varying concentrations of **Brinazarone**.
- Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.



Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of Brinazarone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The logical relationship of this experimental design is depicted in the following diagram.



Click to download full resolution via product page

Caption: Logical workflow for determining binding affinity.

#### Conclusion

**Brinazarone** is a potent and selective sigma-1 receptor antagonist with demonstrated neuroprotective potential. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The detailed experimental protocols and visual representations of key processes are intended to facilitate further research and development of this promising compound. The availability of a clear



synthetic pathway and well-defined assays for its characterization provides a solid foundation for its continued investigation as a potential therapeutic agent for neurological disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Cas 89622-90-2, Brinazarone | lookchem [lookchem.com]
- To cite this document: BenchChem. [Brinazarone chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219668#brinazarone-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com